cis-4-Hydroxymellein

Antibacterial screening Natural product antimicrobials Dihydroisocoumarin pharmacology

cis-4-Hydroxymellein (CAS 32885-83-9) is a naturally occurring dihydroisocoumarin polyketide with the IUPAC name (3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one, molecular formula C₁₀H₁₀O₄, and molecular weight 194.18 g/mol. It belongs to the mellein family of 3,4-dihydroisocoumarins, biosynthesized primarily by endophytic and phytopathogenic fungi including Aspergillus ochraceus, A.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 32885-83-9
Cat. No. B12781680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Hydroxymellein
CAS32885-83-9
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC1C(C2=C(C(=CC=C2)O)C(=O)O1)O
InChIInChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3/t5-,9+/m1/s1
InChIKeySTSOHAOGZMLWFR-ANLVUFKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Hydroxymellein (CAS 32885-83-9) Technical Profile for Scientific Procurement and Assay Selection


cis-4-Hydroxymellein (CAS 32885-83-9) is a naturally occurring dihydroisocoumarin polyketide with the IUPAC name (3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one, molecular formula C₁₀H₁₀O₄, and molecular weight 194.18 g/mol [1]. It belongs to the mellein family of 3,4-dihydroisocoumarins, biosynthesized primarily by endophytic and phytopathogenic fungi including Aspergillus ochraceus, A. melleus, Lasiodiplodia theobromae, Hyalodendriella sp., and Diplodia corticola [1][2]. The compound is formally annotated as an antimicrobial agent, antifungal agent, plant metabolite, and animal metabolite in the ChEBI ontology (CHEBI:141335) [1]. Its (3R,4R) cis configuration is stereochemically distinct from the (3R,4S) trans isomer, and this stereochemical identity directly impacts its biological activity profile, making unambiguous specification of stereochemistry critical for procurement and experimental reproducibility [2].

Why Structural Analogs Cannot Substitute for cis-4-Hydroxymellein (CAS 32885-83-9) in Bioassay Programs


Substituting cis-4-hydroxymellein with the des-hydroxy parent mellein, the trans-(3R,4S) stereoisomer, or positionally isomeric hydroxymelleins (e.g., 5-hydroxymellein) introduces confounding variables that undermine assay reproducibility and data interpretability. The 4-hydroxyl group and the (3R,4R) cis configuration are not passive structural features: they determine whether the compound acts as a broad-spectrum antibacterial agent with IC₅₀ values of 16–19 µg/mL across five bacterial strains [1], or as a standalone phytotoxin versus a purely synergistic co-metabolite [2]. In head-to-head assays, mellein (lacking 4-OH) exhibits significant standalone phytotoxic activity, whereas (3R,4R)-4-hydroxymellein shows only synergistic activity — a complete functional inversion driven by a single hydroxyl substitution [2]. Similarly, 5-hydroxymellein and 8-methoxymellein display divergent antifungal and acetylcholinesterase inhibitory profiles compared to the 4-hydroxy congener [3]. Procurement of an unspecified isomer mixture or the wrong regioisomer therefore risks generating data that cannot be meaningfully compared to published reference results for the (3R,4R)-cis form.

Quantitative Differentiation Evidence: cis-4-Hydroxymellein (CAS 32885-83-9) vs. Closest Structural Analogs


Broad-Spectrum Antibacterial IC₅₀: cis-4-Hydroxymellein Outperforms Co-Isolated Benzopyranones Across Five Bacterial Strains

In a direct head-to-head comparison of four benzopyranones co-isolated from the endophytic fungus Hyalodendriella sp. Ponipodef12, 4-hydroxymellein (compound 2) exhibited the lowest IC₅₀ values against all five bacterial strains tested, demonstrating a quantifiably broader and more potent antibacterial spectrum than palmariol B (1), alternariol 9-methyl ether (3), and botrallin (4). The study's authors explicitly concluded that '4-Hydroxymellein (2) exhibited stronger antibacterial activity than the other compounds (i.e., 1, 3 and 4)' [1]. The fold-difference between 4-hydroxymellein and the weakest comparator, botrallin, reached approximately 5.1-fold on Bacillus subtilis (19.22 vs. 98.47 µg/mL) and 4.8-fold on Ralstonia solanacearum (16.24 vs. 85.46 µg/mL).

Antibacterial screening Natural product antimicrobials Dihydroisocoumarin pharmacology

Dual Antibacterial–Anticancer Cytotoxicity: 4-Hydroxymellein Achieves 94.6% P388 Leukemia Inhibition vs. 48.8% for the Closest Structural Analog

In a study of metabolites from an endophytic Phoma sp. fungus, 4-hydroxymellein demonstrated high inhibitory activity against both P388 murine leukemic cells (94.6% inhibition) and the Gram-positive bacterium Bacillus subtilis (97.3% inhibition) [1]. In the same study, the structurally related benzopyran compound 4,8-dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one — which shares the same dihydroisocoumarin core but bears a 6-methoxy substituent — showed only 48.8% inhibition against P388 cells and 56.1% inhibition against Aspergillus niger. A third co-isolated polyketide, 1-(2,6-dihydroxyphenyl)ethanone, was inactive against all tested targets [1]. The near-quantitative P388 inhibition (94.6%) by 4-hydroxymellein represents a 1.94-fold improvement over the 6-methoxy analog.

Cytotoxicity screening P388 murine leukemia Polyketide anticancer leads

Antifungal Detection Limits Against Cladosporium spp.: 4-Hydroxymellein Activity Comparable to Orcinol at 5–10 µg

In a TLC-bioautographic antifungal evaluation of metabolites from Penicillium sp. 2, 4-hydroxymellein (compound 4) exhibited detection limits of 5.00 µg against Cladosporium cladosporioides and 10.0 µg against C. sphaerospermum, matching the potency of orcinol (compound 1) which showed identical detection limits [1]. In contrast, the co-isolated dihydroisocoumarins 8-methoxymellein (5) and 5-hydroxymellein (6) — obtained from the Penicillium genus for the first time in this study — displayed different activity profiles, with 8-methoxymellein reported as the most active against C. sphaerospermum [1]. This demonstrates that among the 4-, 5-, and 8-substituted mellein congeners, the 4-hydroxy substitution yields a distinct and potent antifungal fingerprint.

Antifungal bioassay Cladosporium bioautography Dihydroisocoumarin antifungals

Phytotoxic Activity Inversion: (3R,4R)-4-Hydroxymellein Acts Solely as a Synergist, Whereas Mellein Is a Standalone Phytotoxin

In a comparative phytotoxicity study of metabolites from the pine pathogen Sphaeropsis sapinea, three compounds — R-(−)-mellein, (3R,4R)-4-hydroxymellein, and (3R,4S)-4-hydroxymellein — were isolated and assayed for phytotoxic and antifungal activities on host (Pinus radiata) and non-host plants as well as phytopathogenic fungi [1]. The key finding was a qualitative functional divergence: R-(−)-mellein exhibited significant standalone phytotoxic and antifungal activity, whereas both (3R,4R)-4-hydroxymellein and (3R,4S)-4-hydroxymellein showed only synergistic activity in both assays [1]. This means the addition of a single 4-hydroxyl group to the mellein scaffold completely abolishes standalone phytotoxicity while preserving — in a synergistic capacity — the compound's contribution to the total bioactivity of the fungal metabolite mixture.

Phytotoxicity assay Plant pathology Fungal phytotoxin differentiation

K562 Chronic Myelogenous Leukemia Growth Inhibition: cis-4-Hydroxymellein Among Active Metabolites from Aspergillus flocculus at 30 µM

In a bioactivity-guided metabolomics study of the endophytic fungus Aspergillus flocculus, seven purified metabolites were tested for anticancer activity. Five compounds — cis-4-hydroxymellein, 5-hydroxymellein, diorcinol, botryoisocoumarin A, and mellein — inhibited the growth of the chronic myelogenous leukemia cell line K562 at a concentration of 30 µM [1]. Notably, within the same study, 3-hydroxymellein (a positional isomer of 4-hydroxymellein) and diorcinol were further characterized against the sleeping sickness parasite Trypanosoma brucei brucei, exhibiting 56% and 97% inhibition respectively [1]. The K562 inhibition data positions cis-4-hydroxymellein within a defined subset of Aspergillus-derived polyketides possessing antileukemic activity, differentiating it from the inactive novel polyketide (compound 1) isolated from the same fungal culture [1].

Antileukemic natural products K562 cell line Endophytic fungal metabolomics

Validated Application Scenarios for cis-4-Hydroxymellein (CAS 32885-83-9) Based on Quantitative Evidence


Broad-Spectrum Antibacterial Screening Libraries Targeting Gram-Negative and Gram-Positive Plant Pathogens

cis-4-Hydroxymellein is a high-priority inclusion for antibacterial screening panels focused on phytopathogenic bacteria. With IC₅₀ values ranging from 16.18 to 19.22 µg/mL across Agrobacterium tumefaciens, Bacillus subtilis, Pseudomonas lachrymans, Ralstonia solanacearum, and Xanthomonas vesicatoria — and outperforming palmariol B, alternariol 9-methyl ether, and botrallin in every tested strain — it provides a reproducible benchmark for comparing novel synthetic or natural product-derived antibacterial agents [1]. Its consistent potency across both Gram-negative (A. tumefaciens, P. lachrymans, R. solanacearum, X. vesicatoria) and Gram-positive (B. subtilis) species makes it a versatile reference compound for minimum inhibitory concentration (MIC) assay validation.

Anticancer Lead Discovery: P388 Murine Leukemia and K562 CML Dual-Model Prioritization

cis-4-Hydroxymellein is validated in two independent leukemia models: it achieves 94.6% inhibition of P388 murine leukemic cells [1] and is confirmed among five active Aspergillus flocculus metabolites inhibiting K562 chronic myelogenous leukemia cells at 30 µM . This dual-model validation across murine and human leukemia lines supports its prioritization as a fungal polyketide lead scaffold for antileukemic drug discovery programs. Its 1.94-fold potency advantage over the 6-methoxy benzopyran analog (48.8% P388 inhibition) further supports selection of the 4-hydroxy substitution pattern for structure–activity relationship expansion [1].

Plant Pathology Research: Discriminating Standalone Phytotoxins from Synergistic Co-Metabolites

For researchers investigating the molecular basis of fungal phytopathogenicity, (3R,4R)-4-hydroxymellein serves as a critical tool compound that distinguishes synergistic from standalone phytotoxic mechanisms. Unlike its des-hydroxy parent mellein, which functions as a standalone phytotoxin, (3R,4R)-4-hydroxymellein exhibits exclusively synergistic activity in both phytotoxic and antifungal assays [1]. This functional dichotomy — driven by a single 4-OH substitution — makes the compound invaluable for dissecting the contributions of individual metabolites within the complex mixtures produced by Botryosphaeriaceae and related phytopathogenic fungi during host infection.

Antifungal Bioautography and TLC-Based Screening Program Standardization

cis-4-Hydroxymellein is an appropriate positive control or reference standard for TLC-bioautographic antifungal screening programs targeting Cladosporium species. Its established detection limits of 5.00 µg (C. cladosporioides) and 10.0 µg (C. sphaerospermum) provide reproducible reference values for inter-laboratory method validation and for benchmarking the potency of newly isolated antifungal natural products [1]. Its co-occurrence with 5-hydroxymellein and 8-methoxymellein in Penicillium extracts also makes it a useful chemotaxonomic marker for dereplication in fungal natural product libraries.

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